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Compound of Interest

Compound Name:
5-(4-Chlorophenyl)-2-

methoxyphenol

CAS No.: 57074-45-0

Cat. No.: B6379635 Get Quote

Executive Summary
The 5-(4-Chlorophenyl)-2-methoxyphenol scaffold represents a specific, high-value

pharmacophore within the broader class of hydroxylated biphenyls and aryl-substituted

guaiacols.[1][2] Unlike generic phenols, this scaffold integrates the antioxidant capacity of the

guaiacol core with the lipophilic, metabolic-blocking properties of a para-chlorophenyl ring.[1][2]

This technical guide analyzes the compound's potential as a "privileged structure" in drug

discovery, specifically for anticancer (melanoma), anti-inflammatory (COX-2 inhibition), and

antimicrobial applications.[1][2] By leveraging the specific electronic and steric properties of the

5-position substitution, researchers can exploit this scaffold to disrupt specific signaling

pathways while maintaining favorable drug-like properties (Lipinski compliance).[1][2]

Chemical Architecture & SAR Analysis
The molecule consists of a guaiacol (2-methoxyphenol) core substituted at the C5 position with

a 4-chlorophenyl ring.[1][2] This architecture is not arbitrary; it is a tuned system designed for

specific molecular interactions.[1][2]

Structural Breakdown
Ring A (Guaiacol Core):
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C1-OH (Phenolic Hydroxyl): Essential for H-bond donation and radical scavenging

(antioxidant activity).[1][2] Critical for binding to the COX-2 active site (Arg120 interaction).

[1][2]

C2-OMe (Methoxy): Provides steric bulk and H-bond acceptance.[1][2] It restricts the

rotation of the phenol, locking it into a conformation often required for receptor docking.[1]

[2]

Ring B (4-Chlorophenyl):

C5-Linkage: The meta position relative to the OH group creates a "bent" biphenyl

geometry, distinct from linear 4,4'-biphenyls.[1][2]

4-Cl (Para-Chloro): The halogen serves two roles:[1][2]

Metabolic Blocking: Prevents rapid hydroxylation at the para position by CYP450

enzymes (metabolic stability).[2]

Lipophilicity: Increases logP, facilitating membrane permeability and hydrophobic pocket

occupancy in target proteins (e.g., tubulin or COX-2 hydrophobic channels).[1][2]
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Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the

guaiacol core and the chlorophenyl tail.[1][2]

Therapeutic Applications & Mechanism of Action[1]
[4]
Anticancer Activity (Melanoma & Cytotoxicity)
Hydroxylated biphenyls, particularly those derived from guaiacol, act as tubulin polymerization

inhibitors.[1][2] The 5-(4-chlorophenyl) moiety mimics the pharmacophore of colchicine or

combretastatin, binding to the colchicine-binding site of tubulin.[1][2]

Mechanism: The compound binds to

-tubulin, preventing microtubule assembly during mitosis.[1][2] This leads to cell cycle arrest
at the G2/M phase and subsequent apoptosis.

Specificity: The 4-chloro substitution enhances binding affinity compared to the unsubstituted

phenyl, likely due to halogen bonding within the hydrophobic pocket of tubulin.[1]

Anti-Inflammatory (COX-2 Inhibition)
2-methoxyphenols are established COX-2 inhibitors.[1][2][3][4] The 5-aryl extension allows the

molecule to penetrate the deep hydrophobic channel of the COX-2 enzyme.[1]

Selectivity: Unlike non-selective NSAIDs, the bulkier 5-aryl group may provide selectivity for

COX-2 over COX-1 by exploiting the larger side pocket of COX-2.[1][2]

Pathway: Inhibition of COX-2 reduces Prostaglandin E2 (PGE2) synthesis, downregulating

the inflammatory cascade.[1][2]

Mechanism of Action Diagram
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Figure 2: Dual mechanism of action showing antiproliferative (tubulin) and anti-inflammatory

(COX-2) pathways.[1][2]

Synthesis Protocol
The most robust method for synthesizing 5-aryl-2-methoxyphenols is the Suzuki-Miyaura

Cross-Coupling reaction.[1][2] This protocol ensures high regioselectivity and yield.[1]

Reaction Scheme
Reagents:

Substrate A: 5-Bromo-2-methoxyphenol (or protected variant like 4-bromo-1-methoxy-2-

(methoxymethoxy)benzene).[1][2]
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Substrate B: 4-Chlorophenylboronic acid.[1]

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.[1][2]

Base: K2CO3 or Cs2CO3.[1][2]

Solvent: Dioxane/Water or Toluene/Ethanol/Water.[1][2]

Step-by-Step Protocol
Preparation: In a dry Schlenk flask, dissolve 5-bromo-2-methoxyphenol (1.0 eq) and 4-

chlorophenylboronic acid (1.2 eq) in 1,4-dioxane (0.2 M).

Degassing: Bubble nitrogen through the solution for 15 minutes to remove oxygen (critical to

prevent homocoupling).

Catalysis: Add Pd(dppf)Cl2 (0.05 eq) and aqueous K2CO3 (2M, 3.0 eq).

Reflux: Heat the mixture to 90°C under nitrogen atmosphere for 12-16 hours. Monitor via

TLC (Hexane:EtOAc 4:1).[1][2]

Workup: Cool to RT. Filter through a Celite pad.[1][2] Dilute with EtOAc and wash with brine.

[1] Dry organic layer over Na2SO4.[1][2]

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel,

gradient Hexane -> 20% EtOAc).

Yield: Expected yield 75-85%.

Experimental Validation: Key Assays
To validate the biological activity of the synthesized scaffold, the following assays are standard.

In Vitro Cytotoxicity (MTT Assay)
Objective: Determine IC50 against melanoma cell lines (e.g., A375, B16F10).

Protocol:
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Seed cells (5x10^3/well) in 96-well plates.

Treat with compound (0.1 - 100 µM) for 48h.

Add MTT reagent; incubate 4h. Dissolve formazan in DMSO.

Measure absorbance at 570 nm.[1][2]

Data Interpretation: An IC50 < 10 µM indicates potent activity.[1]

COX-2 Inhibition Screening
Objective: Quantify selectivity for COX-2 vs COX-1.

Protocol: Use a colorimetric COX inhibitor screening kit (e.g., Cayman Chemical).[1][2]

Incubate recombinant COX-1 and COX-2 enzymes with the compound.[1]

Add Arachidonic Acid (substrate).[1][2]

Measure the production of PGH2 (via TMPD oxidation) at 590 nm.[1][2]

Target Metric: Selectivity Index (SI) = IC50(COX-1) / IC50(COX-2) > 10.[1][2]

Data Summary Table
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Property Value/Description Relevance

Molecular Weight ~234.68 g/mol
Fragment-based drug

discovery compliant.[1][2]

cLogP ~3.5 - 4.0

High membrane permeability;

good oral bioavailability

potential.[1]

H-Bond Donors 1 (Phenolic OH)
Critical for receptor interaction.

[1][2]

H-Bond Acceptors 2 (OH, OMe) Solubility and binding.[1][2]

Primary Target Tubulin / COX-2
Dual-action potential (Cancer-

Inflammation link).[1][2]

Key Substituent 4-Chlorophenyl
Enhances metabolic stability

and lipophilicity.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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